molecular formula C19H22N2O3S B2618649 (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol CAS No. 1349199-70-7

(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol

Cat. No. B2618649
CAS RN: 1349199-70-7
M. Wt: 358.46
InChI Key: LGWSZRHTXSQOOE-SFHVURJKSA-N
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Description

(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol is a chemical compound with potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol involves the inhibition of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a variety of effects on the body. Specifically, an increase in dopamine levels can lead to an improvement in mood and a reduction in symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol are primarily related to its interaction with the dopamine transporter. By inhibiting this protein, this compound can lead to an increase in the levels of dopamine in the brain. This increase in dopamine can have a variety of effects on the body, including an improvement in mood, a reduction in symptoms of certain neurological disorders, and an increase in motivation and focus.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol in lab experiments include its ability to interact with the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This interaction can have potential implications for the treatment of certain neurological disorders, such as Parkinson's disease. The limitations of using this compound in lab experiments include the potential for unwanted side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Another potential direction is to explore its potential as a tool for studying the dopamine transporter and its role in the brain. Additionally, further research could be conducted to investigate the potential side effects of this compound and to develop strategies for minimizing these effects. Overall, (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol has potential as a valuable tool for scientific research and has the potential to lead to new insights into the functioning of the brain and the treatment of neurological disorders.

Synthesis Methods

The synthesis of (3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol involves a multi-step process. The first step involves the reaction of benzaldehyde with 4-methylbenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The amine is then reacted with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the sulfonamide is reacted with 1,3-dibromo-2-propanol to form the desired compound.

Scientific Research Applications

(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol has potential applications in scientific research due to its ability to interact with certain biological targets. Specifically, this compound has been shown to interact with the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This interaction has potential implications for the treatment of certain neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

(3S)-1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-19(14-21)18(22)12-20(19)11-16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWSZRHTXSQOOE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CN3CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)[C@H](CN3CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 99938534

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